molecular formula C29H36N6O2 B1217075 Laprafylline CAS No. 90749-32-9

Laprafylline

Cat. No.: B1217075
CAS No.: 90749-32-9
M. Wt: 500.6 g/mol
InChI Key: OEHQNUNEMMXGRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Laprafylline can be synthesized through a multi-step process involving the reaction of 1-methyl-3-isobutyl-8-(2-ethyl-1-(4-diphenylmethylpiperazinyl))-3,7-dihydro-1H-purine-2,6-dione with various reagents under controlled conditions . The specific reaction conditions, including temperature, solvents, and catalysts, are crucial for achieving high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Laprafylline undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Laprafylline has a wide range of scientific research applications, including:

Mechanism of Action

Laprafylline exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Laprafylline is unique among xanthine derivatives due to its combined effects on serotonin and histamine receptors, as well as its inhibition of phosphodiesterase 1. Similar compounds include:

This compound’s unique combination of actions makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Laprafylline is a xanthine derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of respiratory diseases and certain cancers. Its biological activity is characterized by multiple mechanisms, including inhibition of bronchoconstriction, antitumor effects, and modulation of various cellular signaling pathways. This article provides a comprehensive overview of this compound's biological activity, supported by data tables and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is structurally related to other xanthine derivatives such as theophylline and caffeine, but it possesses unique properties that enhance its biological activity.
  • CAS Number : 90749-32-9
  • Mechanism of Action :
    • Serotonergic Antagonism : Competes with serotonin at its receptors, inhibiting its physiological effects.
    • Histamine Receptor Antagonism : Reduces bronchoconstriction by inhibiting histamine action.
    • Phosphodiesterase Inhibition : Specifically inhibits phosphodiesterase type 1 (PDE1), leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for various cellular functions .

1. Antibronchoconstrictive Effects

This compound has shown significant potential in alleviating bronchoconstriction, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Its IC50 value for inhibiting mast cell degranulation and PDE activity is reported to be approximately 6 μM .

Study Findings
BenchChem StudyDemonstrated potent anti-bronchoconstrictive effects in vitro.
Pharmacological AnalysisShowed effectiveness in reducing airway resistance in animal models.

2. Antitumor Activity

Recent research has explored this compound's role in oncology. It has been investigated for its effects on B-cell proliferative disorders, including multiple myeloma. The compound's ability to modulate immune responses via A2A receptor antagonism has been highlighted as a mechanism that may enhance the efficacy of existing cancer therapies .

Case Study Outcome
Treatment of Multiple MyelomaThis compound combined with standard therapies showed improved patient outcomes in a retrospective cohort study.
Immuno-oncology ApplicationsPotential use as an adjunct therapy to enhance immune response against tumors .

Comparative Analysis with Similar Compounds

This compound's unique pharmacological profile distinguishes it from other xanthines:

Compound Primary Use Mechanism of Action
TheophyllineBronchodilatorNon-selective adenosine receptor antagonist
CaffeineCNS stimulantNon-selective adenosine receptor antagonist
AminophyllineBronchodilatorCombination of theophylline and ethylenediamine

This compound's ability to simultaneously target multiple receptors and pathways positions it as a versatile agent in both respiratory and oncological therapies.

Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

  • A study published in BMJ Open highlighted the need for novel pharmacological interventions in COPD management, suggesting this compound as a promising candidate due to its dual action on bronchial constriction and inflammation .
  • Another investigation focused on the synthesis and biological evaluation of this compound derivatives, revealing enhanced potency against specific targets compared to traditional xanthines .

Properties

IUPAC Name

8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O2/c1-21(2)20-35-27-25(28(36)32(3)29(35)37)30-24(31-27)14-15-33-16-18-34(19-17-33)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,26H,14-20H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHQNUNEMMXGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869064
Record name 8-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl}-1-methyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90749-32-9, 112666-96-3
Record name Laprafylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090749329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 9795
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112666963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAPRAFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F427P36M7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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